molecular formula C10H10N2 B1267619 2-Benzyl-1h-imidazole CAS No. 14700-62-0

2-Benzyl-1h-imidazole

Cat. No. B1267619
CAS RN: 14700-62-0
M. Wt: 158.2 g/mol
InChI Key: NAPDOWNULRULLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Benzyl-1H-imidazole derivatives involves various strategies, often focusing on the efficient assembly of the imidazole core followed by benzyl group introduction. One method involves the one-pot synthesis approach, where simple starting materials undergo a series of reactions in a single reactor, demonstrating the chemical versatility and potential for straightforward synthetic routes to these compounds (Zhao, Lin, & Liang, 2019). Other methods include the use of catalysis, such as Cu(OTf)2-/I2-catalyzed C–C bond cleavage of chalcones and benzylamines, highlighting the role of transition metals in facilitating the formation of imidazole derivatives (Salfeena, Jalaja, Davis, Suresh, & Somappa, 2018).

Molecular Structure Analysis

The molecular structure of 2-Benzyl-1H-imidazole derivatives has been elucidated through various spectroscopic and crystallographic techniques. X-ray crystallography, for instance, provides detailed insights into the arrangement of atoms within the molecule and the spatial orientation of the benzyl group in relation to the imidazole ring. These structural analyses are crucial for understanding the compound's reactivity and interaction with biological targets (Özdemir, Dayan, & Demirmen, 2016).

Chemical Reactions and Properties

2-Benzyl-1H-imidazole undergoes a variety of chemical reactions, reflecting its reactivity and potential for further functionalization. These include N-alkylation, electrophilic substitutions, and interactions with nucleophiles, showcasing the compound's versatility in organic synthesis. The chemical properties of these imidazole derivatives are influenced by the presence of the benzyl group, which can affect the electron density and reactivity of the imidazole ring (Jadhav, Shaikh, Kale, & Gill, 2009).

Physical Properties Analysis

The physical properties of 2-Benzyl-1H-imidazole derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in chemical and pharmaceutical formulations. These properties are determined by the compound's molecular structure and intermolecular interactions, with X-ray diffraction studies providing valuable information on the crystalline forms and stability of these compounds (Ünver, Sancak, Tanak, Değirmencioğlu, Düğdü, Er, & Işık, 2009).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for understanding the behavior of 2-Benzyl-1H-imidazole in different chemical environments. These properties are influenced by the imidazole ring's electronic structure and the substituents attached to it, playing a crucial role in its reactivity and potential applications in synthesis and drug development (Compernolle & Toppet, 1986).

Scientific Research Applications

Imidazole and its derivatives have found applications in various scientific fields :

  • Medicine and Pharmacology

    • Imidazole derivatives have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
    • The methods of application or experimental procedures vary widely depending on the specific drug or treatment being developed. For example, substituted imidazoles can be synthesized by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .
  • Synthetic Chemistry

    • Imidazole derivatives are used in synthetic chemistry . They are key components in the synthesis of functional molecules used in everyday applications .
    • The methods of application involve the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
  • Industry

    • Imidazole derivatives are used in industry . They act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
  • Green Chemistry and Organometallic Catalysis

    • Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .
    • The methods of application involve the use of imidazoles in catalytic processes and as components in ionic liquids .
  • Antibiotics and Antimicrobial Agents

    • Imidazole derivatives are used in the synthesis of nitroimidazole antibiotics, which are useful in combating anaerobic bacterial and parasitic infections .
    • The methods of application involve the use of 2-Methylimidazole as a raw material for the preparation of these antibiotics .
  • Epoxy Resin and Textile Dyes

    • 2-Methylimidazole is used as a hardener or accelerator for epoxy resin and an auxiliary agent for textile dyes .
    • The methods of application involve the use of 2-Methylimidazole in the manufacturing process of epoxy resins and textile dyes .
  • Coordination Chemistry

    • Imidazole derivatives, such as 2-Methylimidazole, can act as ligands in coordination chemistry .
    • The methods of application involve the use of 2-Methylimidazole as a ligand in the synthesis of complex compounds .
  • Antidepressants

    • Imidazole-based compounds have been used in the synthesis of antidepressants .
    • The methods of application involve the use of imidazole derivatives in the synthesis of these antidepressants .
    • The outcomes of these applications include the development of new antidepressant drugs .

Safety And Hazards

While specific safety and hazard information for 2-Benzyl-1h-imidazole is not available in the retrieved sources, it is generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . The recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the future challenges in this field .

properties

IUPAC Name

2-benzyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-7H,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPDOWNULRULLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70286652
Record name 2-benzyl-1h-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-1h-imidazole

CAS RN

14700-62-0
Record name 14700-62-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46839
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-benzyl-1h-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70286652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AM Venkatesan, A Agarwal, T Abe… - Bioorganic & medicinal …, 2004 - Elsevier
… To a stirred solution of 2-benzyl-1H-imidazole-4-carbaldehyde (1 g) and sodium hydrogen carbonate (1.13 g) in dioxane–water (1:1, 60 mL), 48.7% solution of p-nitrobenzyl …
Number of citations: 56 www.sciencedirect.com
M Yoshikawa, M Saitoh, T Katoh, T Seki… - Journal of medicinal …, 2018 - ACS Publications
We report the discovery of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives as a novel class of receptor interacting protein 1 (RIP1) kinase inhibitors. On the basis of the …
Number of citations: 77 pubs.acs.org
RP Frutos, I Gallou, D Reeves, Y Xu, D Krishnamurthy… - Tetrahedron letters, 2005 - Elsevier
Expedient and practical new methodology for the synthesis of substituted imidazoles was developed to provide a rapid access to a variety of 2-substituted, 1,2-disubstituted and 1,2,4-…
Number of citations: 29 www.sciencedirect.com
CH Soh, WK Chui, Y Lam - Journal of Combinatorial Chemistry, 2006 - ACS Publications
… 5-Amino-2-benzyl-1H-imidazole-4-carboxylic Acid Ethyl Ester (3l). H NMR (DMSO-d 6 ): δ 7.38−7.36 (m, 5H, ArH), 4.30−4.27 (q, 2H, CH 2 , J = 6.9 Hz), 4.16 (s, 2H, CH 2 ), 1.32−1.27 (t, …
Number of citations: 34 pubs.acs.org

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